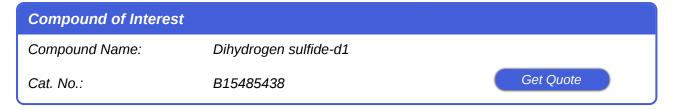


An In-depth Technical Guide to the Physical Properties of Dihydrogen Sulfide-d1

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrogen sulfide-d1 (HDS), an isotopic variant of hydrogen sulfide, holds significant interest in various scientific fields, including nuclear technology and biological research. Its unique physical properties, influenced by the presence of a deuterium atom, distinguish it from its non-deuterated counterpart, hydrogen sulfide (H₂S), and its fully deuterated analog, dideuterium sulfide (D₂S). This technical guide provides a comprehensive overview of the core physical properties of HDS, detailed experimental protocols for their determination, and insights into its relevant chemical and biological pathways. The quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using logical diagrams.

Physical Properties

Precise experimental data exclusively for **Dihydrogen sulfide-d1** (HDS) is limited in publicly available literature. Therefore, the following table summarizes the known physical properties of HDS, supplemented with data for H₂S and D₂S to provide a comparative context. The properties of HDS are expected to be intermediate between those of H₂S and D₂S.



Property	Dihydrogen sulfide-d1 (HDS)	Hydrogen Sulfide (H₂S)	Dideuterium Sulfide (D₂S)
Molecular Weight	35.09 g/mol	34.08 g/mol [1][2]	36.10 g/mol
Melting Point	Not explicitly found; estimated to be between -85.5 °C and -82.9 °C	-85.5 °C[2][3][4][5]	-82.9 °C
Boiling Point	Not explicitly found; estimated to be slightly different from H ₂ S	-60.3 °C[1][2][4][6]	-59.6 °C
Density (liquid)	Not explicitly found; estimated to be slightly higher than H ₂ S	949.2 kg/m ³ (at boiling point)[1][2]	Molar volume at -79°C is 34.811 cm³/mol (higher than H ₂ S)[7][8]
Vapor Pressure	A crossover point exists at -48 °C, above which D ₂ S is more volatile than H ₂ S.[7][8] A similar trend is expected for HDS.	1880 kPa at 20 °C[9]	At 225.05 K, the vapor pressures of H ₂ S and D ₂ S are equal.[10]
Solubility in Water	Expected to be slightly soluble, similar to H ₂ S.	0.5 g/100ml at 20 °C[9]	Not explicitly found.

Experimental Protocols

The determination of the physical properties of **Dihydrogen sulfide-d1** involves specialized experimental techniques, often adapted from those used for hydrogen sulfide and other volatile compounds.

Synthesis of Dihydrogen Sulfide-d1



A common laboratory-scale synthesis of deuterated hydrogen sulfides involves the hydrolysis of a metal sulfide with a deuterated acid or heavy water. For HDS, a controlled reaction is required.

Protocol:

- Reactants: Aluminum sulfide (Al₂S₃) and a stoichiometric mixture of light water (H₂O) and heavy water (D₂O).
- Apparatus: A gas generation flask equipped with a dropping funnel and a gas outlet connected to a purification train.
- Procedure:
 - Place a known quantity of Al₂S₃ in the generation flask.
 - Fill the dropping funnel with the H₂O/D₂O mixture.
 - Slowly add the water mixture to the aluminum sulfide. The following reaction occurs: Al₂S₃ + 3(H/D)₂O → Al₂(O/H)₃ + 3H(H/D)S. By controlling the H/D ratio in the water, the production of HDS can be maximized.
 - The generated gas is passed through a series of traps to remove impurities and unreacted water vapor.

Determination of Physical Properties

- Melting and Boiling Points: These are determined using a cryostat. The sample is cooled until it solidifies, and the melting point is observed upon slow heating. The boiling point is measured at a constant pressure by observing the temperature at which the liquid and vapor phases are in equilibrium.
- Density: The liquid density can be measured using a pycnometer, a flask with a precise volume. The pycnometer is filled with the liquefied HDS at a controlled temperature, and its mass is measured.
- Vapor Pressure: A static method is typically employed. A sample of liquid HDS is placed in an
 evacuated, thermostatted vessel connected to a pressure transducer. The pressure of the



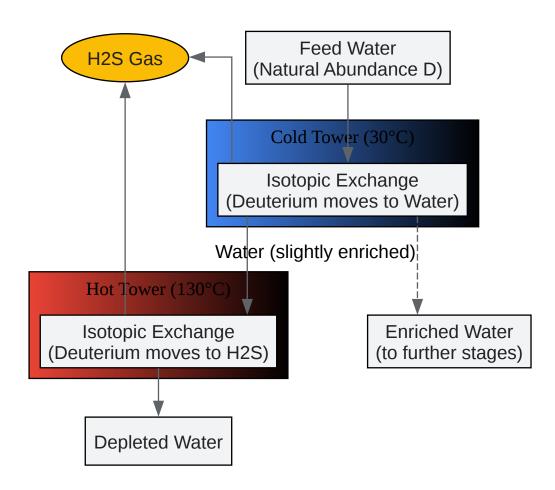
vapor in equilibrium with the liquid is measured at various temperatures.

Key Industrial Process: The Girdler Sulfide Process

Dihydrogen sulfide-d1 is a key intermediate in the Girdler Sulfide (GS) process, which is used for the production of heavy water (D₂O).[7][8][9][11] This process leverages the temperature-dependent equilibrium of the isotope exchange reaction between hydrogen sulfide and water. [7][8]

The core of the process relies on the following equilibrium: $H_2O + HDS \rightleftharpoons HDO + H_2S[7][8]$

The process involves a dual-temperature exchange between water and hydrogen sulfide gas in large towers.



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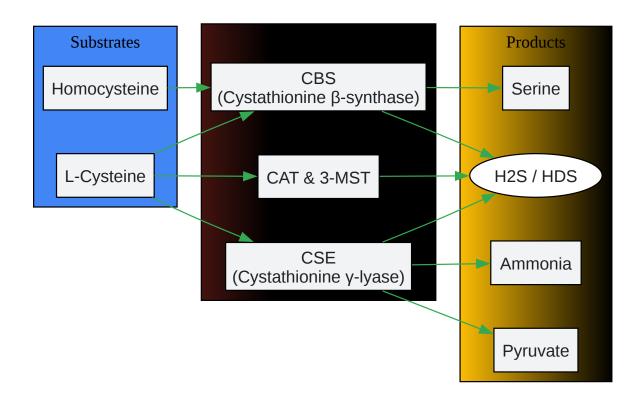
Girdler Sulfide Process for Heavy Water Production.



Biological Signaling Pathways

Hydrogen sulfide is now recognized as a critical gasotransmitter in mammals, participating in a variety of signaling pathways.[12] While these pathways have been elucidated for H₂S, it is presumed that HDS participates in the same reactions, potentially with different kinetics due to the kinetic isotope effect.

The enzymatic production of H_2S (and by extension, HDS) is primarily carried out by three enzymes: cystathionine β -synthase (CBS), cystathionine γ -lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[13]



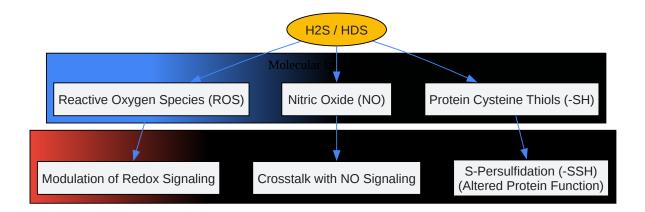
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Enzymatic Production of H₂S/HDS.

Once produced, H₂S/HDS can modulate cellular functions through various mechanisms, a key one being the post-translational modification of cysteine residues in proteins, a process known as S-persulfidation.[10][14] This modification can alter protein function, localization, and



interaction with other molecules. H₂S/HDS also interacts with other signaling molecules like nitric oxide (NO) and reactive oxygen species (ROS).



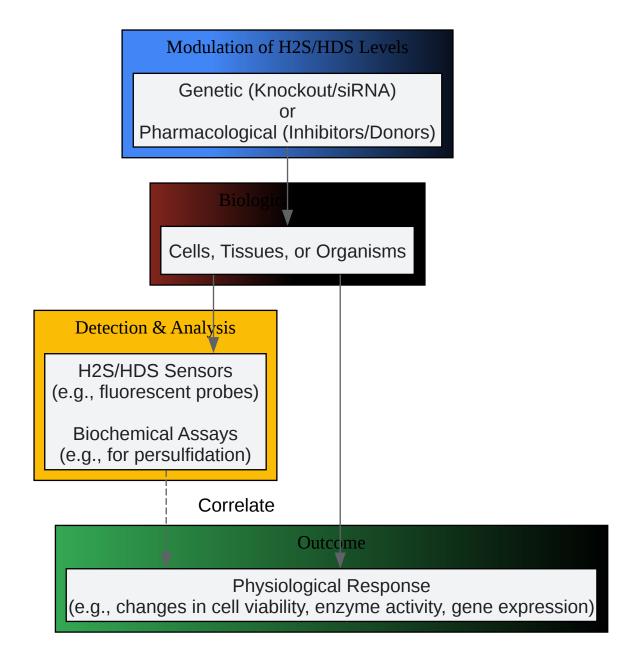
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Key Signaling Actions of H₂S/HDS.

Experimental Workflow for Studying H₂S/HDS Biology

Investigating the biological roles of H₂S/HDS requires a systematic workflow involving modulation of its levels and subsequent detection of the physiological effects.





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Experimental Workflow for H2S/HDS Research.

Conclusion

Dihydrogen sulfide-d1 is a molecule of significant scientific interest due to its role in fundamental processes like isotopic exchange and its potential involvement in biological signaling. While a complete dataset of its physical properties remains to be fully elucidated, existing data for its isotopic neighbors, H₂S and D₂S, provide a strong basis for estimation and



further investigation. The experimental protocols and workflows outlined in this guide offer a framework for researchers to explore the unique characteristics and functions of this important isotopic compound. Further research is warranted to precisely quantify the physical properties of HDS and to explore the kinetic isotope effects in its biological reactions, which could provide deeper insights into the mechanisms of hydrogen sulfide signaling.

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